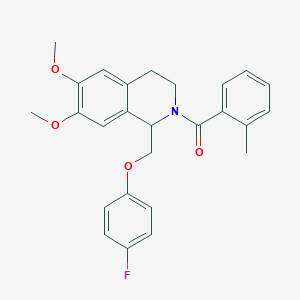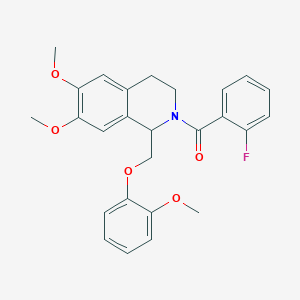![molecular formula C24H23ClN2O4 B11225994 N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B11225994.png)
N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a methoxy group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial formation of a chlorophenyl cyclopentane amide, followed by the introduction of a methoxy group and the furan-2-carboxamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical tool.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE
- N-{4-[1-(4-FLUOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE
- N-{4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE
Uniqueness
N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific advantages in certain applications, such as increased binding affinity or selectivity for particular targets.
Propiedades
Fórmula molecular |
C24H23ClN2O4 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-30-21-15-18(10-11-19(21)27-22(28)20-5-4-14-31-20)26-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,29)(H,27,28) |
Clave InChI |
PDDZIEDEUSTVJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11225913.png)
![2-(4-Fluorobenzyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11225921.png)
![4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11225934.png)


![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)propanamide](/img/structure/B11225946.png)

![N-(2,4-Dimethyl-3-pentanyl)-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225954.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide](/img/structure/B11225961.png)
![6-ethyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225971.png)
![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11225978.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11225985.png)
![N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11225990.png)
![7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225993.png)
